molecular formula C11H12N2O3 B3321143 2-Hydroxytryptophan CAS No. 1313016-72-6

2-Hydroxytryptophan

Cat. No. B3321143
CAS RN: 1313016-72-6
M. Wt: 220.22 g/mol
InChI Key: VAUYGGXCASQWHK-UHFFFAOYSA-N
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Description

2-Hydroxytryptophan is a small molecule that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Synthesis Analysis

Hydroxytryptophan biosynthesis involves a class of tryptophan hydroxylases that are involved in various bacterial metabolic pathways . These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This mechanism is distinct from their animal counterparts from the nonheme iron enzyme family .


Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O3 . It is a hydroxytryptophan that is tryptophan substituted by a hydroxy group at position 2 on the indole ring .


Physical And Chemical Properties Analysis

The average mass of this compound is 220.2246 Da . Other physical and chemical properties such as density, boiling point, and vapor pressure are not well-documented.

Mechanism of Action

Target of Action

2-Hydroxytryptophan is a derivative of the essential amino acid tryptophan . Its primary target is the enzyme Quinohemoprotein ethanol dehydrogenase type-1 in the organism Comamonas testosteroni . This enzyme plays a crucial role in the metabolism of various compounds.

Mode of Action

It is known to interact with its target enzyme, potentially influencing its activity and thus affecting the metabolic processes within the organism .

Biochemical Pathways

This compound is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in tryptophan metabolism. By influencing this metabolic pathway, this compound can affect the production of various bioactive compounds, potentially impacting physiological functions such as inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain tryptophan availability, potentially influencing the action of this compound . Dietary factors, such as fatty acids affecting pro-inflammatory cytokines, have also been suggested to affect the metabolic fate of tryptophan .

Advantages and Limitations for Lab Experiments

One advantage of using 2-Hydroxytryptophan in lab experiments is that it is a natural compound that is produced in the body, which may make it more biologically relevant than synthetic compounds. However, one limitation of using this compound is that it can be difficult to control for individual differences in metabolism and absorption.

Future Directions

There are several areas of future research that could be explored with regards to 2-Hydroxytryptophan. One area is the development of more effective and efficient synthesis methods for producing this compound. Another area is the investigation of this compound's potential therapeutic applications in other medical conditions, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to understand the mechanism by which this compound promotes weight loss and how it could be used to develop new treatments for obesity.

Scientific Research Applications

2-Hydroxytryptophan has been studied extensively for its potential therapeutic applications in various medical conditions, including depression, anxiety, insomnia, and fibromyalgia. It has also been investigated for its role in regulating appetite and weight loss.

Safety and Hazards

Taking 5-HTP, a related compound, in doses of up to 400 mg daily for up to one year is possibly safe . The most common side effects include heartburn, stomach pain, nausea, vomiting, diarrhea, drowsiness, sexual problems, and muscle problems . Large doses of 5-HTP, such as 6-10 grams daily, are possibly unsafe . These doses have been linked to severe stomach problems and muscle spasms .

properties

IUPAC Name

2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUYGGXCASQWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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